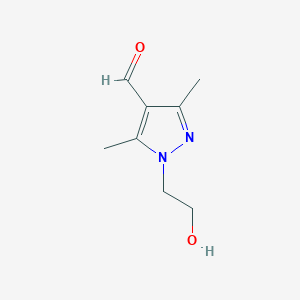

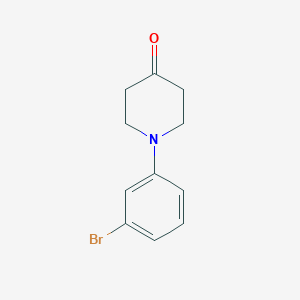

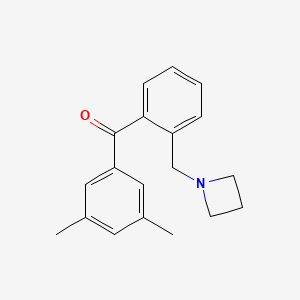

![molecular formula C14H12ClN3O2 B1292987 3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide CAS No. 911039-80-0](/img/structure/B1292987.png)

3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamide derivatives is a common theme in the provided studies. For instance, N-(3-hydroxyphenyl) benzamide was synthesized through the condensation of 3-hydroxyaniline with benzoyl chloride in an aqueous medium . Similarly, other papers describe the synthesis of various benzamide compounds with different substituents, such as the synthesis of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, which was characterized by X-ray single-crystal diffraction . These syntheses typically involve the formation of an amide bond between an amine and a carboxylic acid derivative, often facilitated by the use of a dehydrating agent or a coupling reagent.

Molecular Structure Analysis

The molecular structures of benzamide derivatives are characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 2-Chloro-N-[N-(4-chlorobenzoyl)hydrazinocarbothioyl]benzamide was determined, revealing that the presence of chlorine atoms influences the dihedral angle between the benzamide and benzoyl groups . The molecular structure is often stabilized by intermolecular interactions, such as hydrogen bonding, which can form polymeric chains in the solid state.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be inferred from their functional groups. The amide bond is typically resistant to hydrolysis under mild conditions, but can be cleaved under more strenuous conditions. The presence of other functional groups, such as halogens or sulfonamides, can also influence the reactivity, potentially leading to further chemical transformations or interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. For instance, the introduction of halogen atoms can affect the compound's density, melting point, and solubility . The spectroscopic properties, such as IR, NMR, and UV-Vis spectra, are used to characterize these compounds and confirm their structures . Computational methods, like DFT calculations, can predict various properties, including vibrational frequencies, chemical shifts, and electronic properties, which are often in good agreement with experimental data .

Biological Activity

The biological activities of benzamide derivatives are diverse and can include enzyme inhibition and herbicidal effects. The synthesized compounds are often tested against various enzymes, such as butylcholinesterase, acetylcholinesterase, and lipoxygenase, to assess their potential as inhibitors . Additionally, some benzamide derivatives have been evaluated for their herbicidal activity, with preliminary results showing inhibition of seedling growth in certain plant species .

Applications De Recherche Scientifique

Synthetic Chemistry Applications

- The synthesis and structural properties of novel substituted compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, highlight the interest in chlorinated and substituted amides for developing new chemical entities with potential applications in materials science and pharmacology (Issac & Tierney, 1996). These studies underscore the importance of exploring the structural and spectroscopic properties of chloro-substituted benzamides for potential applications.

Pharmacological Applications

- Investigations into the pharmacological properties and clinical use of metoclopramide, a benzamide derivative, underscore the therapeutic potential of benzamide analogs in treating gastrointestinal disorders and as antiemetic agents (Pinder et al., 2012). This suggests that other benzamide derivatives, including those with specific substitutions like "3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide," could have unique pharmacological activities worth exploring.

Supramolecular Chemistry and Materials Science

- Benzene-1,3,5-tricarboxamides (BTAs) have been identified as versatile ordering moieties in supramolecular chemistry, offering insights into the potential of benzamide derivatives in nanotechnology and polymer processing (Cantekin et al., 2012). This highlights the broad applicability of benzamide derivatives in creating structured materials and biomedical applications.

Propriétés

IUPAC Name |

3-chloro-N-[3-(hydrazinecarbonyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O2/c15-11-5-1-3-9(7-11)13(19)17-12-6-2-4-10(8-12)14(20)18-16/h1-8H,16H2,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIQGAFIJWLMRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

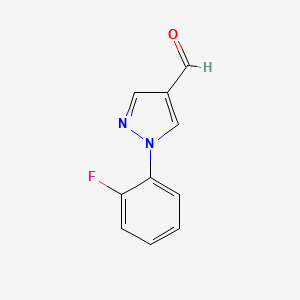

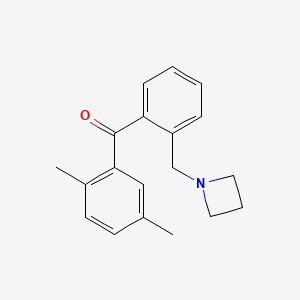

![1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine](/img/structure/B1292907.png)

![1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine](/img/structure/B1292914.png)